molecular formula C18H37Na2O3P B12659439 Sodium octadecyl phosphonate CAS No. 61392-14-1

Sodium octadecyl phosphonate

Cat. No.: B12659439
CAS No.: 61392-14-1
M. Wt: 378.4 g/mol
InChI Key: VBOXGOWQTCJKTD-UHFFFAOYSA-L
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Description

Sodium octadecyl phosphonate is an organophosphorus compound with the molecular formula C₁₈H₃₈NaO₃P. It is a sodium salt of octadecyl phosphonic acid, characterized by a long alkyl chain attached to a phosphonate group. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium octadecyl phosphonate can be synthesized through the reaction of octadecyl phosphonic acid with sodium hydroxide. The general reaction involves the neutralization of the phosphonic acid with a sodium base, resulting in the formation of the sodium salt.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves the following steps:

    Synthesis of Octadecyl Phosphonic Acid: This can be achieved through the reaction of octadecyl alcohol with phosphorus trichloride, followed by hydrolysis.

    Neutralization: The octadecyl phosphonic acid is then neutralized with sodium hydroxide to form this compound.

Chemical Reactions Analysis

Types of Reactions: Sodium octadecyl phosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Substitution: The long alkyl chain can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Strong nucleophiles like sodium hydride or organolithium reagents are often employed.

Major Products:

    Oxidation: Phosphonic acid derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Sodium octadecyl phosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical coatings.

    Industry: Utilized in the production of detergents, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of sodium octadecyl phosphonate is primarily related to its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the phosphonate group interacts with hydrophilic environments. This amphiphilic nature allows it to reduce surface tension and stabilize emulsions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

    Sodium dodecyl sulfate: Another surfactant with a shorter alkyl chain.

    Sodium stearate: A similar compound with a carboxylate group instead of a phosphonate group.

Uniqueness: Sodium octadecyl phosphonate is unique due to its long alkyl chain and phosphonate group, which provide distinct surfactant properties and chemical reactivity. Its ability to interact with both hydrophobic and hydrophilic environments makes it versatile in various applications.

Properties

CAS No.

61392-14-1

Molecular Formula

C18H37Na2O3P

Molecular Weight

378.4 g/mol

IUPAC Name

disodium;octadecyl-dioxido-oxo-λ5-phosphane

InChI

InChI=1S/C18H39O3P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;;/h2-18H2,1H3,(H2,19,20,21);;/q;2*+1/p-2

InChI Key

VBOXGOWQTCJKTD-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCCP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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